molecular formula C12H20N2O3 B2977601 Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 2228910-42-5

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No. B2977601
CAS RN: 2228910-42-5
M. Wt: 240.303
InChI Key: WLUQGZGBVUKVAN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1781087-70-4 . It has a molecular weight of 254.33 . The IUPAC name for this compound is tert-butyl 5’-oxo-[3,3’-bipyrrolidine]-1-carboxylate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-5-4-9(8-15)10-6-11(16)14-7-10/h9-10H,4-8H2,1-3H3, (H,14,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Cycloaddition Reactions and Synthesis Applications

Yadav and Sriramurthy (2005) explored the use of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine in cycloaddition reactions with nitriles and carbonyl substrates, highlighting their efficiency in generating imidazoline, oxazolidine, and tetrahydropyrimidine products. The study demonstrated the azetidine's ability to rearrange into the pyrrolidine skeleton, showcasing its utility in controlling the regioselectivity and stereochemistry of the derived products (Yadav & Sriramurthy, 2005).

Preparation of Bifunctional Compounds

Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a previously unknown compound. This bifunctional compound serves as a precursor for selective derivatization, offering a convenient entry point to novel compounds with potential applications in medicinal chemistry (Meyers et al., 2009).

Ligands for Nicotinic Receptors

Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors. This work underscores the importance of azetidine derivatives in the development of radiolabeled compounds for imaging studies, demonstrating their utility in neuroscientific research (Karimi & Långström, 2002).

Molecular Structure Analysis

Moriguchi et al. (2014) conducted a study on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing insights into the compound's crystal structure and offering a foundation for further chemical exploration and application (Moriguchi et al., 2014).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

properties

IUPAC Name

tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)8-4-10(15)13-5-8/h8-9H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUQGZGBVUKVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(5-oxopyrrolidin-3-yl)azetidine-1-carboxylate

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